Guanosine 5'-O-(1-thiodiphosphate)

Description

BenchChem offers high-quality Guanosine 5'-O-(1-thiodiphosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanosine 5'-O-(1-thiodiphosphate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71783-24-9 |

|---|---|

Molecular Formula |

C10H15N5O10P2S |

Molecular Weight |

459.27 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] dihydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(22,28)25-26(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,28)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-,27?/m1/s1 |

InChI Key |

BMFDWNNPPWNUAM-PIORMBHWSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and properties of GDP-beta-S

Technical Deep Dive: GDP-beta-S (Guanosine 5'-[ -thio]diphosphate)[1]

Executive Summary: The Pharmacological Anchor

In the dynamic landscape of G-protein signaling, GDP-

This guide provides a rigorous technical analysis of GDP-

Part 1: Molecular Architecture and Physicochemical Properties

Chemical Structure

GDP-

-

IUPAC Name: Guanosine 5'-[

-thio]diphosphate[1] -

Molecular Formula:

(Free Acid)[1][2] -

Molecular Weight: ~459.3 g/mol (Free Acid); ~525.2 g/mol (Trisodium salt)[1]

-

Coordination: The sulfur substitution creates a "soft" ligand character, potentially altering affinity for

compared to the "hard" oxygen ligand in native GDP.

Key Properties Table[1]

| Property | Specification | Practical Implication |

| Solubility | Water (>10 mM) | Easily prepared as concentrated stocks (typically 10-100 mM).[1] |

| Stability | High (Hydrolysis Resistant) | Resistant to cellular nucleotidases; stable in assays where GDP would be degraded. |

| Oxidation Sensitivity | High | The thio-group is susceptible to oxidation (forming disulfides). Must contain DTT in buffers. |

| Absorbance | Quantifiable via UV spectroscopy (extinction coefficient | |

| Binding Affinity ( | Comparable to GDP | Competes effectively with endogenous GDP and GTP for the nucleotide-binding pocket. |

Part 2: Mechanism of Action

The "Inactive Lock" Mechanism

The primary utility of GDP-

-

Competition: High concentrations of GDP-

-S displace bound GDP or prevent GTP binding.[1] -

Stabilization: It forms a stable complex with the G

subunit ( -

Inhibition: By sequestering the G-protein in the trimeric state, it effectively shuts down downstream signaling cascades dependent on G

-GTP or free G

The "Activation by Inhibition" Paradox

While generally an inhibitor, GDP-

-

Scenario: In systems controlled by inhibitory G-proteins (

) .[1] -

Mechanism:

proteins normally inhibit Adenylyl Cyclase (AC).[1] By locking -

Result: An increase in basal AC activity, not because the G-protein is active, but because the "brake" has been permanently applied to the inhibitor.

Part 3: Visualization of Signaling Logic

The following diagram illustrates the G-Protein cycle and the specific intervention point of GDP-

Figure 1: The G-Protein Cycle showing GDP-

Part 4: Experimental Protocol

Protocol: Inhibition of Agonist-Stimulated [ ]GTP S Binding

Objective: Determine the potency of GDP-

4.1 Reagents & Buffer Preparation

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

, 1 mM DTT (Critical for thio-stability), 10 -

Ligand: [

]GTP -

Competitor: GDP-

-S (Prepare 10 mM stock in water; store at -20°C). -

Membranes: CHO cell membranes overexpressing the target GPCR (e.g.,

/well).[1]

4.2 Step-by-Step Workflow

-

Preparation: Thaw membranes and dilute in Assay Buffer. Homogenize gently.

-

Plate Setup: Use a 96-well polypropylene plate.

-

Incubation: Incubate for 60 minutes at 30°C . (Equilibrium is slower for thio-analogs; ensure sufficient time).

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash: Wash filters

with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 10 mM -

Detection: Dry filters, add scintillant, and count in a liquid scintillation counter.

4.3 Data Analysis

Part 5: Visualization of Experimental Workflow

Figure 2: Workflow for a Competitive Binding Assay using GDP-

References

-

PubChem. (n.d.).[1] GDP-beta-S Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Biolog Life Science Institute. (n.d.).[1] GDP-β-S: Modulator of GDP binding proteins. Retrieved from [Link][1]

-

Harrison, C., & Traynor, J. R. (2003).[1][5] The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.[1] Retrieved from [Link]

-

Mazzoni, M. R., et al. (1993).[1][6] Regulation of Agonist Binding to A2A Adenosine Receptors: Effects of Guanine Nucleotides. Biochimica et Biophysica Acta. Retrieved from [Link]

Sources

- 1. GDP-beta-S | C10H15N5O10P2S | CID 135410865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GDPβS, β-Phosphate modified Guanosine Nucleotides - Jena Bioscience [jenabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. GTPgammaS - Wikipedia [en.wikipedia.org]

- 6. GDP-β-S BIOLOG Life Science Institute [biolog.de]

Binding affinity of GDP-beta-S to G-alpha subunits

Mechanistic Inhibition of G-Alpha Subunits: A Technical Guide to GDP- -S Binding Dynamics

Executive Summary

This technical guide details the physicochemical interaction between Guanosine 5'-[

Part 1: Mechanistic Principles

The Structural Basis of Inhibition

GDP-

-

Metabolic Stability: It resists degradation by nucleotidases.

-

Conformational Arrest: It binds to the nucleotide-binding pocket of the G

subunit but, unlike GTP, does not induce the conformational change required to release the G

The "Off-State" Lock

In the canonical G-protein cycle, GPCR activation acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the release of GDP and the binding of GTP.[1] GDP-

Visualization: The G-Protein Cycle Arrest

The following diagram illustrates where GDP-

Figure 1: Mechanism of Action. GDP-

Part 2: Binding Kinetics & Thermodynamics

Affinity Parameters ( )

The dissociation constant (

| Nucleotide | State Stabilized | Relative Affinity ( | Functional Role |

| GDP | Inactive | ~10–100 nM | Endogenous "Off" switch |

| GTP | Active | ~1–50 nM | Endogenous activator |

| GDP- | Inactive (Arrested) | ~50–500 nM * | Competitive Antagonist |

| GTP- | Active (Constitutive) | < 10 nM | Non-hydrolyzable Activator |

*Note: Affinities vary by subunit subtype (

The Critical Role of Magnesium ( )

Magnesium is an essential cofactor for high-affinity nucleotide binding.

-

High

(10–50 mM): Stabilizes the GDP-bound state and increases the affinity of GDP- -

Low

(< 1 mM): Promotes nucleotide release. To effectively load GDP-

Part 3: Experimental Methodologies

Protocol A: Competition Assay (The Gold Standard)

This assay uses GDP-

Workflow Diagram

Figure 2: Competition Assay Workflow. GDP-

Step-by-Step Protocol

-

Buffer Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

, 10 -

Note: DTT is safe for thio-phosphates but essential for preserving G

thiol groups.

-

-

Membrane Loading:

-

Dilute membrane preparations (e.g., CHO-K1 overexpressing receptor) to 5–10

g protein/well.

-

-

Competitor Addition (GDP-

-S):-

Prepare serial dilutions of GDP-

-S (e.g., -

Add to membranes before the radioligand to allow pre-equilibrium occupancy.

-

-

Tracer Addition:

-

Add

(Specific Activity ~1250 Ci/mmol) to a final concentration of 0.1–0.5 nM. -

Critical: Keep tracer concentration below the

of the G-protein to ensure sensitive competition.

-

-

Incubation:

-

Incubate at 30°C for 30–60 minutes. Shaking is recommended to maintain homogeneity.

-

-

Termination:

-

Rapid filtration through Whatman GF/B filters using a cell harvester.

-

Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, 10 mM

).

-

-

Analysis:

-

Plot % Specific Binding vs. Log[GDP-

-S]. -

Calculate

. A shift in

-

Protocol B: Functional Inhibition in Permeabilized Cells

For researchers needing to prove a downstream cellular event (e.g., Calcium release) is G-protein dependent.

-

Permeabilization: Use Saponin or Streptolysin O to permeabilize the plasma membrane, allowing nucleotide entry.

-

Inhibitor Loading: Incubate cells with 100

M – 1 mM GDP--

Rationale: High concentrations are required to outcompete the high intracellular GTP concentration (typically ~100-300

M).

-

-

Stimulation: Apply agonist (e.g., Carbachol, Thrombin).

-

Readout: Measure

flux or IP3 generation.-

Result: GDP-

-S should significantly blunt the agonist response compared to controls.

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Inhibition Observed | Insufficient Concentration | Intracellular GTP is high. Increase GDP- |

| High Non-Specific Binding | Filter Binding | Pre-soak GF/B filters in unlabeled GTP or GDP (not PEI, as PEI binds nucleotides electrostatically). |

| Signal Decay | Hydrolysis (Rare) | GDP- |

| Precipitation | Avoid high phosphate buffers with high magnesium. Use HEPES or Tris. |

References

-

Gilman, A. G. (1987). G proteins: transducers of receptor-generated signals.[2][3][4] Annual Review of Biochemistry, 56(1), 615-649. Link

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. Link

-

Eckstein, F. (1985). Nucleoside phosphorothioates. Annual Review of Biochemistry, 54(1), 367-402. Link

-

Strange, P. G. (2010). Use of the GTPgammaS ([35S]GTPgammaS and Eu-GTPgammaS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors.[5] British Journal of Pharmacology, 161(5), 998-1009. Link

-

Biolog Life Science Institute. (n.d.). GDP-β-S Technical Information. Biolog Product Data. Link

Sources

- 1. GTPase - Wikipedia [en.wikipedia.org]

- 2. G-Proteins and Their Molecular Targets - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. trc-p.nl [trc-p.nl]

- 4. G protein - Wikipedia [en.wikipedia.org]

- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Inhibition of GTPases via GDP-beta-S: A Technical Guide for Signal Transduction Analysis

Executive Summary

Guanosine 5'-[

This guide details the physicochemical mechanism of GDP-

Part 1: Molecular Mechanism & Chemical Logic

1.1 Structural Modification

The inhibitory capability of GDP-

-

Chemical Stability: This phosphorothioate modification renders the bond resistant to hydrolysis by cellular nucleotidases, ensuring the molecule remains intact within the cytoplasm during the experimental window.

-

Binding Affinity: GDP-

-S binds to the nucleotide-binding pocket of Heterotrimeric G-proteins (

1.2 The Competitive Blockade

GDP-

-

Displacement: For inhibition to occur, the G-protein must first release its bound endogenous GDP.

-

Competition: Once the site is empty, GDP-

-S competes with endogenous GTP for the binding site. -

Locking: If GDP-

-S binds, the G-protein is locked in an inactive conformation.[1] It cannot undergo the conformational change (Switch I and II movement) required to dissociate from the

Senior Scientist Insight: GDP-

-S is not an "instant" inhibitor.[1] Because G-proteins have high affinity for nucleotides and slow intrinsic GDP dissociation rates (), you must allow sufficient time for the endogenous GDP to off-load and the analog to bind.[1] In patch-clamp experiments, this often requires >5–10 minutes of intracellular dialysis.[1]

Part 2: Functional Comparison of Nucleotide Analogs

To design the correct control experiments, one must understand how GDP-

| Analog | Modification | Functional Effect on GTPase | Primary Experimental Use |

| GDP- | Inhibition: Locks protein in inactive (GDP) state.[1] Prevents activation by GEFs/Receptors.[1] | Confirming G-protein dependence of a signal; blocking GPCR coupling. | |

| GTP- | Constitutive Activation: Resistant to hydrolysis.[1][2] Locks protein in active (GTP) state.[1] | Positive control; maximizing signal to verify pathway presence.[1] | |

| Gpp(NH)p | Imido group between | Constitutive Activation: Non-hydrolyzable GTP mimic.[1] | Similar to GTP- |

| AlF | Aluminum Fluoride | Activation: Mimics the | Activates G-proteins without nucleotide exchange (requires GDP).[1] |

Part 3: Visualization of the Inhibitory Pathway

The following diagram illustrates the standard GTPase cycle and the specific intervention point of GDP-

Figure 1: The GTPase Cycle.[1] GDP-

Part 4: Experimental Protocols

Protocol A: Intracellular Dialysis via Whole-Cell Patch Clamp

This is the most common application for defining ion channel modulation by GPCRs. Since GDP-

Reagents:

-

GDP-

-S (Trilithium salt): Standard concentration 0.5 mM – 2.0 mM .[1] -

Internal Pipette Solution: Standard K-Gluconate or Cs-Methanesulfonate based solution.[1]

Step-by-Step Workflow:

-

Preparation: Dissolve GDP-

-S directly into the internal pipette solution.[1]-

Critical: If using the Lithium salt, ensure the final Li

concentration does not affect your specific ion channel (e.g., Na/Li exchange). If sensitive, use the Tris-salt form. -

Magnesium:[1][4][5][6] Ensure your internal solution contains free Mg

(typically 2–4 mM ATP-Mg), as nucleotide binding is Mg

-

-

Pipette Filling: Load the pipette. Keep the tip free of bubbles.

-

Giga-seal & Break-in: Establish the whole-cell configuration.

-

The "Loading" Phase (Crucial):

-

Upon break-in, the cytoplasm and pipette solution begin to equilibrate.

-

Wait Time: You must wait at least 5 to 15 minutes after break-in before recording the test response. This allows GDP-

-S to diffuse into the cell and, more importantly, allows time for endogenous GDP to dissociate and be replaced by the analog.

-

-

Stimulation: Apply the agonist (e.g., Baclofen, Adenosine).

Protocol B: Permeabilized Platelet/Cell Assay

For biochemical assays (e.g., PLC activation, secretion), the cell membrane must be permeabilized to allow GDP-

Workflow:

-

Permeabilization: Treat cells with Saponin (10–20 µg/mL) or Digitonin .[1] This creates pores allowing nucleotide entry without destroying organelles.[1]

-

Incubation: Add GDP-

-S (typically 100 µM – 1 mM ) to the buffer.[1] -

Competition: Incubate for 5–10 minutes to allow equilibration.

-

Challenge: Add the GPCR agonist (e.g., Thrombin).[1]

-

Measurement: Assay for second messenger release (e.g., IP3, Ca

) or secretion.

Part 5: Troubleshooting & Limitations

Even with a perfect protocol, inhibition may fail. Use this diagnostic table to resolve issues.

| Observation | Probable Cause | Corrective Action |

| No Inhibition observed | Insufficient Time: The G-protein has a slow GDP off-rate ( | Increase intracellular dialysis time to >15 mins before agonist application. |

| No Inhibition observed | High Endogenous GTP: Cellular GTP concentrations are high (~100-500 µM).[1] | Increase GDP- |

| Paradoxical Activation | Partial Agonism: Rare, but GDP- | Compare with a GDP-only control.[1][4] Ensure Mg |

| Run-down of Current | Nucleotide Depletion: Lack of ATP/GTP support for basal maintenance. | Ensure the internal solution contains ATP-Mg (2-4 mM) alongside GDP- |

Part 6: Experimental Logic Flowchart

Use this decision tree to validate your experimental design when characterizing a new receptor pathway.

Figure 2: Validation Workflow. A dual-approach using both GDP-

References

-

Eckstein, F. (1985).[1][7] Nucleoside phosphorothioates. Annual Review of Biochemistry, 54, 367–402.

-

Gilman, A. G. (1987).[1] G proteins: transducers of receptor-generated signals.[1][4] Annual Review of Biochemistry, 56, 615-649.[1] [1]

-

Holz, G. G., Rane, S. G., & Dunlap, K. (1986).[1] GTP-binding proteins mediate transmitter inhibition of voltage-dependent calcium channels.[1] Nature, 319, 670–672.[1] [1]

-

Sigma-Aldrich. (n.d.).[1] Guanosine 5′-[β-thio]diphosphate trilithium salt Product Information. [1]

-

Oberdisse, E., et al. (1987).[1] GDP beta S enhances the activation of phospholipase C caused by thrombin in human platelets: evidence for involvement of an inhibitory GTP-binding protein.[8] Biochemical and Biophysical Research Communications, 144(3), 1188-1196.[1]

Sources

- 1. ≥85% (HPLC), G-protein inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. Hydrolysis-resistant GTP analogs stimulate catecholamine release from digitonin-permeabilized PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GTPase - Wikipedia [en.wikipedia.org]

- 5. Patch Clamp Protocol [labome.com]

- 6. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorothioate substitution identifies phosphate groups important for pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GDP beta S enhances the activation of phospholipase C caused by thrombin in human platelets: evidence for involvement of an inhibitory GTP-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Interaction of Guanosine 5'-O-(1-thiodiphosphate) with Transducin

[1]

Executive Summary & Molecular Definition

Guanosine 5'-O-(1-thiodiphosphate) (GDP

The introduction of sulfur at the

Core Distinction

| Analog | Chemical Name | Primary Application |

| GDP | Guanosine 5'-O-(1-thiodiphosphate) | Stereochemical Mapping: Probing active site geometry/chirality.[1][2][3] |

| GDP | Guanosine 5'-O-(2-thiodiphosphate) | Inhibition: Competitive inhibitor of activation; locks |

Mechanistic Interaction: The Stereochemical Filter

The interaction between Transducin and guanine nucleotides is governed by the P-loop (Walker A motif) within the

The Chiral Preference

Research established by Eckstein and Stryer demonstrates that the Transducin binding pocket is highly stereoselective.

-

Sp-Isomer Preference: Transducin (

) typically exhibits a higher affinity for the Sp-isomer of -

Structural Logic: The Sp-configuration mimics the spatial arrangement of the natural nucleotide's oxygen atoms required for coordination with the

ion and the protein backbone (specifically the hydroxyl of Ser/Thr residues in the P-loop). The Rp-isomer's sulfur atom creates steric hindrance or electrostatic repulsion in the tight binding pocket.

Mechanism of Action[4][5][6]

-

Competitive Binding: GDP

S competes with endogenous GDP for the nucleotide-binding site on -

Exchange Inhibition: While it binds, the presence of the bulky sulfur atom at the

-position can alter the kinetics of release ( -

Mg2+ Coordination: The sulfur substitution perturbs the coordination sphere of the essential

cofactor, which is critical for the stability of the GDP-bound state.

Visualizing the Signaling Cascade

The following diagram illustrates the phototransduction cascade and the specific node where GDP

Figure 1: The vertebrate phototransduction cascade.[1][2] GDP

Experimental Protocols

Protocol A: Purification of Transducin from Rod Outer Segments (ROS)

Objective: Isolate high-purity

Reagents:

-

Dark-adapted bovine retinas.[1]

-

Hypotonic Buffer: 10 mM Tris-HCl (pH 7.5), 0.5 mM

, 1 mM DTT.[1][2] -

Isotonic Wash Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM

.[1][2] -

Elution Buffer: 100 µM GTP (or GTP

S for permanent activation).[1][2]

Workflow:

-

ROS Isolation: Perform sucrose density gradient centrifugation (step gradient 30%/45%) on retinal extracts under dim red light. Collect the interface (ROS membranes).[1]

-

Dark Washing: Wash ROS membranes extensively with Isotonic Wash Buffer to remove soluble proteins.[1]

-

Urea Stripping (Optional but Recommended): Wash membranes with 5 M Urea to remove peripheral proteins, leaving

bound to the membrane if kept in dark/GDP state. -

Hypotonic Extraction: Resuspend membranes in Hypotonic Buffer and expose to light. Light activates Rhodopsin, causing

to release GDP and bind GTP (if present) or elute if GTP is added.[1]-

Note for Binding Studies: To obtain nucleotide-depleted

, wash with hypotonic buffer without GTP.[1]

-

Protocol B: Stereoselective Binding Assay

Objective: Determine the affinity (

Prerequisite: Separation of Diastereomers.

Chemically synthesized GDP

-

Mobile Phase: 50 mM Triethylammonium bicarbonate (TEAB), pH 7.5, with a linear gradient of Acetonitrile (0-20%).

-

Validation: The Sp isomer usually elutes before the Rp isomer on C18 columns due to hydrophobicity differences (verify with authentic standards).

Binding Assay Steps:

-

Preparation: Incubate purified

(100 nM) in Assay Buffer (20 mM HEPES, pH 7.5, 1 mM EDTA, 10 mM -

Competition: Add a fixed concentration of radiolabeled tracer (e.g.,

at 50 nM). -

Titration: Add increasing concentrations (

M to -

Equilibrium: Incubate at 30°C for 30 minutes.

-

Filtration: Rapidly filter samples through nitrocellulose membranes (0.45 µm). Wash 3x with ice-cold buffer.[1]

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

-

Analysis: Plot % Bound vs. Log[Competitor]. Calculate

and derive

Quantitative Comparison (Expected Data)

The following table summarizes the comparative interaction profile of guanine nucleotide analogs with Transducin.

| Nucleotide Analog | Isomer | Relative Affinity ( | Functional Effect |

| GDP (Natural) | N/A | High (~10-50 nM) | Maintains inactive state (Basal).[1] |

| GDP | Sp | Moderate/High | Binds efficiently; mimics GDP geometry. |

| GDP | Rp | Low | Weak binding due to steric clash in P-loop.[1] |

| GDP | N/A | High | Potent inhibitor; resists exchange.[1] |

| GTP | N/A | Very High (< 1 nM) | Irreversible activation (non-hydrolyzable).[1] |

Experimental Workflow Diagram

This diagram outlines the logical flow from synthesis to stereochemical validation.

Figure 2: Workflow for the separation and analysis of GDP

References

-

Yamanaka, G., Eckstein, F., & Stryer, L. (1985). Stereochemistry of the guanyl nucleotide binding site of transducin probed by phosphorothioate analogues of GTP and GDP. Biochemistry, 24(27), 8094–8101.[1]

-

Vincent, S. P., et al. (1998). Synthesis of Enzymatically Stable Analogues of GDP for Binding Studies with Transducin.[4] The Journal of Organic Chemistry, 63(21), 7244-7257.[4] [1]

-

Fung, B. K., Hurley, J. B., & Stryer, L. (1981). Flow of information in the light-triggered cyclic nucleotide cascade of vision. Proceedings of the National Academy of Sciences, 78(1), 152–156. [1]

-

Cayman Chemical. Sp-Guanosine-5'-O-(1-thiodiphosphate) Product Information & Biological Activity.

Methodological & Application

Application Notes and Protocols for the Preparation of GDP-β-S Stock Solutions

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of Guanosine 5'-[β-thio]diphosphate (GDP-β-S). Adherence to these protocols will ensure the stability, purity, and proper concentration of this critical reagent for use in various biochemical and cellular assays.

Introduction: The Role of GDP-β-S in G-Protein Signaling

Guanosine 5'-[β-thio]diphosphate (GDP-β-S) is a non-hydrolyzable analog of guanosine diphosphate (GDP). In the canonical G-protein signaling cycle, the exchange of GDP for guanosine triphosphate (GTP) on the α-subunit of a heterotrimeric G-protein leads to its activation and downstream signaling. GDP-β-S, due to the substitution of a non-bridging oxygen with sulfur in the β-phosphate position, is resistant to hydrolysis to GMP. This property makes it a powerful tool to lock G-proteins in their inactive state, effectively inhibiting G-protein coupled receptor (GPCR) signaling.[1][2] Its stability and inhibitory function are invaluable in a multitude of research applications, from studying GPCR kinetics to high-throughput screening for novel therapeutics.

The following diagram illustrates the canonical G-protein activation cycle and the inhibitory action of GDP-β-S.

Caption: G-Protein activation cycle and the inhibitory role of GDP-β-S.

Materials and Reagents

-

Guanosine 5'-[β-thio]diphosphate (GDP-β-S), solid form (e.g., sodium or trilithium salt)[3][4]

-

Tris(hydroxymethyl)aminomethane (Tris base)

-

Hydrochloric acid (HCl), 1 M solution

-

Nuclease-free water

-

0.22 µm sterile syringe filters

-

Sterile, low-binding microcentrifuge tubes

-

Calibrated pH meter

-

Spectrophotometer

-

Quartz cuvettes

-

High-Performance Liquid Chromatography (HPLC) system (for advanced quality control)

Preparation of Stock Solutions

Buffer Preparation: 1 M Tris-HCl, pH 7.5

Tris buffer is recommended due to its buffering capacity in the physiological pH range (7-9), which is crucial for the stability of GDP-β-S.[4][5]

-

Dissolve Tris Base: In a beaker, dissolve 121.14 g of Tris base in 800 mL of nuclease-free water.[6]

-

Adjust pH: While stirring, slowly add 1 M HCl to the solution until the pH reaches 7.5. Use a calibrated pH meter for accurate measurement.[4][6]

-

Final Volume: Adjust the final volume to 1 L with nuclease-free water.

-

Sterilization: Sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter. Store at room temperature.

Preparation of a 10 mM GDP-β-S Stock Solution

This protocol is for the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

| Parameter | Value | Reference |

| Compound | GDP-β-S (Trisodium salt) | [3] |

| Molecular Weight | 525.2 g/mol | [3] |

| Target Concentration | 10 mM | |

| Final Volume | 1 mL | |

| Mass to Weigh | 5.25 mg |

-

Pre-equilibration: Allow the container of solid GDP-β-S to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh 5.25 mg of GDP-β-S in a sterile microcentrifuge tube.

-

Dissolution: Add 900 µL of 50 mM Tris-HCl, pH 7.5 (diluted from your 1 M stock) to the tube.

-

Mixing: Gently vortex or flick the tube to dissolve the solid. Avoid vigorous shaking to prevent shearing.

-

pH Verification: Check the pH of the solution. If necessary, adjust to pH 7.5 with small additions of 0.1 M HCl or 0.1 M NaOH. For reasons of stability, ensure the pH does not drop below 7.0.

-

Final Volume Adjustment: Bring the final volume to 1 mL with 50 mM Tris-HCl, pH 7.5.

-

Sterile Filtration: For applications requiring sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

Quality Control

Concentration Determination by UV-Vis Spectrophotometry

The concentration of the GDP-β-S stock solution should be verified spectrophotometrically.

| Parameter | Value | Reference |

| Molar Extinction Coefficient (ε) | 14,300 L·mol⁻¹·cm⁻¹ | [7] |

| Wavelength Maximum (λmax) | 252 nm | [7] |

| Path Length | 1 cm (standard cuvette) |

Protocol:

-

Dilution: Prepare a 1:100 dilution of your 10 mM stock solution in 50 mM Tris-HCl, pH 7.5 (e.g., 10 µL of stock in 990 µL of buffer). This will yield a theoretical concentration of 100 µM.

-

Measurement: Blank the spectrophotometer with 50 mM Tris-HCl, pH 7.5. Measure the absorbance of the diluted GDP-β-S solution at 252 nm.

-

Calculation: Use the Beer-Lambert law to calculate the actual concentration: Concentration (M) = Absorbance / (ε × Path Length)

Purity Assessment by HPLC (Advanced)

For applications requiring high purity, reversed-phase HPLC can be employed to assess the presence of contaminants or degradation products.[8][9]

Illustrative HPLC Conditions:

-

Column: C18 analytical column

-

Mobile Phase: 92.5 mM KH₂PO₄, 9.25 mM tetrabutylammonium bromide, pH 6.4, with 7.5% acetonitrile[8]

-

Flow Rate: 1.3 mL/min[8]

-

Detection: UV at 254 nm[9]

This method can resolve GDP-β-S from potential impurities like GMP or hydrolyzed products.

Storage and Handling

Proper storage is critical to maintain the integrity of your GDP-β-S stock solution.

-

Aliquoting: Dispense the stock solution into single-use aliquots in low-binding tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[10]

-

Storage Temperature: Store aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (up to 2 years).[3][11]

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

-

Handling: When thawing an aliquot for use, do so on ice and keep it on ice during the experiment. Avoid leaving the solution at room temperature for extended periods.

The following workflow diagram summarizes the key steps in preparing and validating your GDP-β-S stock solution.

Sources

- 1. Stable GDP analog-induced inactivation of G(i) proteins promotes cardiac adenylyl cyclase inhibition by guanosine 5'-(beta gamma-imino)triphosphate and muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GDP beta S enhances the activation of phospholipase C caused by thrombin in human platelets: evidence for involvement of an inhibitory GTP-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad.com [bio-rad.com]

- 5. Tris [sigmaaldrich.com]

- 6. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. GDP-β-S BIOLOG Life Science Institute [biolog.de]

- 8. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 11. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]

Handling and storage instructions for Guanosine 5'-O-(1-thiodiphosphate)

Technical Application Note: Stability, Handling, and Storage of Guanosine 5'-O-(1-thiodiphosphate) (GDP-

Part 1: Chemical Identity & Critical Vulnerabilities[1][2]

1.1 The Molecule

Guanosine 5'-O-(1-thiodiphosphate), commonly abbreviated as GDP-

-

Chemical Formula:

(Free Acid)[2][3][4] -

Key Feature: The substitution of oxygen with sulfur at the

-position creates a chiral center at the phosphorus atom.[1] Consequently, GDP- -

Application Context: Unlike GTP-

-S (used to lock G-proteins in an active state) or GDP-

1.2 The "Thio-Phosphate" Vulnerability Matrix

Handling GDP-

| Vulnerability | Mechanism | Trigger | Prevention Strategy |

| Oxidative Dimerization | The sulfur atom is nucleophilic.[1] Two GDP- | Atmospheric Oxygen, Metal Ions ( | Storage under Argon/Nitrogen; Use of DTT/TCEP; Degassed buffers.[2][3] |

| Acidic Hydrolysis | Cleavage of the glycosidic bond (base loss) or the phosphoanhydride bond.[2][3][4] | pH < 6.0, Freeze-Thaw cycles | Maintain pH 7.5–8.5; Flash freezing; Avoid unbuffered water.[1][2] |

| Stereoisomerization | Interconversion or racemization of Rp and Sp forms (rare but possible under extreme conditions).[2][3][4] | High Temperature, Acidic pH | Store at -80°C; Avoid heat shock.[1][2] |

Part 2: The "Golden Standard" Storage Protocol

2.1 Lyophilized Powder (Long-Term Storage)

-

Temperature: -20°C or -80°C.

-

Atmosphere: Desiccated.[5] Ideally stored under an inert gas (Argon) if the vial seal is broken.[2][3]

-

Shelf Life: >2 years if kept dry and frozen.

2.2 Solution Storage (Working Stocks)

-

Solvent: Do NOT reconstitute in unbuffered water. Water absorbs

from the air, becoming acidic (pH ~5.5), which accelerates hydrolysis.[2][3] -

Buffer: 10 mM Tris-HCl or HEPES, pH 7.6 – 8.0.

-

Concentration: High concentration stocks (10 mM – 100 mM) are more stable than dilute working solutions.[2][3]

-

Temperature: -80°C is mandatory for solutions to prevent slow oxidation.[1]

-

Additive: If compatible with downstream applications, add 1 mM DTT (Dithiothreitol) to prevent disulfide formation.[2][3]

Part 3: Reconstitution & Handling Workflow

3.1 Preparation of Stock Solution (10 mM)

-

Step 1: Equilibrate the lyophilized vial to room temperature in a desiccator before opening. Causality: This prevents atmospheric moisture from condensing on the cold powder, which causes immediate hydrolysis.[3]

-

Step 2: Calculate volume based on the specific batch molecular weight (check the label for salt forms, e.g., Sodium or Lithium salts, which alter MW).[2][3]

-

Step 3: Add degassed Buffer (Tris-HCl pH 7.6).[1][2][3] Tip: Degas buffer by sonication or vacuum to remove dissolved oxygen.[1]

-

Step 4: Mix by gentle inversion. Do not vortex vigorously (shear stress/aeration).[2][3]

-

Step 5: Aliquot immediately into single-use volumes (e.g., 10-50

) in dark, low-binding tubes. -

Step 6: Flash freeze in liquid nitrogen and store at -80°C.

3.2 Diagram: Handling Logic Flow

Caption: Workflow for reconstituting GDP-

Part 4: Quality Control (Self-Validating System)

How do you know if your GDP-

4.1 UV Quantitation Check Before an experiment, measure absorbance to verify concentration.[3]

-

Extinction Coefficient (

): ~13,700 -

Validation: If the ratio of

deviates significantly from ~1.6 - 1.8, contamination or degradation (guanine base loss) may have occurred.[2][3]

4.2 HPLC Purity Check (The Gold Standard) To distinguish between the active monomer and the inactive disulfide dimer.[2][3]

-

Column: C18 Reverse Phase (e.g., 5

, 4.6 x 250 mm).[2][3] -

Mobile Phase A: 100 mM

+ 10 mM Tetrabutylammonium bromide (Ion pairing agent), pH 6.5.[2][3] -

Mobile Phase B: Acetonitrile.

-

Gradient: 0-30% B over 20 mins.

-

Result Interpretation:

4.3 Diagram: Degradation Pathways

Caption: Chemical degradation pathways. DTT can reverse dimerization, but hydrolysis is irreversible.[1][2][3]

Part 5: Application Notes

5.1 Stereochemical Probing

Because the

-

Protocol Insight: If your enzyme is inactive with the commercial GDP-

-S, do not assume the enzyme is dead.[1] Commercial preparations are often racemic (Rp + Sp) or predominantly Sp.[2][3] Your enzyme might strictly require the Rp isomer. -

Action: Verify the specific isomer (Sp vs Rp) provided by the vendor.

5.2 Nuclease Resistance

The phosphorothioate bond renders the nucleotide resistant to many nucleases that require a specific coordination of metal ions (

References

-

Eckstein, F. (1985).[2][3] Nucleoside Phosphorothioates. Annual Review of Biochemistry, 54, 367-402.[1][2][3] (Foundational text on thio-nucleotide chemistry).

-

Jena Bioscience. (n.d.).[2][3] Nucleotide Analogues: Stability and Handling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Guanosine 5'-O-(1-thiodiphosphate)

Topic: Preventing Oxidation and Degradation of Guanosine 5'-O-(1-thiodiphosphate) (GDP

Executive Summary & Chemical Context

The Vulnerability:

Guanosine 5'-O-(1-thiodiphosphate) (commonly referred to as GDP

The Enemy: In the presence of dissolved oxygen or trace metal ions, the sulfur moiety undergoes oxidative coupling, forming disulfide dimers (P-S-S-P). This dimerization inactivates the molecule, leading to inconsistent experimental data (e.g., loss of binding affinity or inhibition potency).

The Solution: Stability is achieved through a "Triad of Protection": Deoxygenation , Cryogenic Storage , and Reducing Agents .

Core Protocol: Preparation & Storage[1][2][3][4]

This protocol is designed to maximize the half-life of GDP

Reagents Required

-

GDP

S Lyophilized Powder (High purity >95%) -

Buffer: HEPES or Tris-HCl (pH 7.4 – 8.0). Avoid Phosphate buffers to prevent competitive inhibition in downstream assays.

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Water: Nuclease-free, degassed Type I water.

Step-by-Step Solubilization Workflow

-

Degassing (The Inert Shield):

-

Boil Type I water for 5 minutes and let it cool under a stream of Argon or Nitrogen gas. Alternatively, sonicate the water under vacuum for 15 minutes.

-

Why: Removes dissolved oxygen that catalyzes the initial oxidation step.

-

-

Buffer Preparation (The Chemical Guard):

-

Prepare a stock buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Crucial Step: Add 1–5 mM DTT or 0.5–1 mM TCEP to the buffer immediately before use.

-

Why: TCEP is preferred over DTT for long-term stability as it is non-volatile, odorless, and stable over a wider pH range. DTT oxidizes faster but is historically standard.

-

-

Solubilization:

-

Dissolve the GDP

S powder in the prepared degassed, reducing buffer to a high concentration stock (e.g., 10 mM or 100 mM). -

Vortex gently. Do not sonicate the nucleotide solution itself, as this can generate heat and radicals.

-

-

Aliquoting & Flash Freezing:

-

Divide the stock into single-use aliquots (e.g., 10–50

L) in PCR tubes or low-binding microcentrifuge tubes. -

Flash freeze in liquid nitrogen.

-

Store at -80°C .

-

-

Usage:

-

Thaw on ice immediately before use. Discard unused portions of the aliquot. Do not refreeze.

-

Stability Data Summary

| Condition | Estimated Stability | Risk Factor |

| Lyophilized (-20°C) | > 2 Years | Low (Hygroscopic) |

| Solution (pH 7.5, -80°C) | 6–12 Months | Low (if freeze-thaw avoided) |

| Solution (pH 7.5, -20°C) | 1–3 Months | Moderate (Slow oxidation) |

| Solution (+4°C) | < 1 Week | High (Hydrolysis & Oxidation) |

| Solution (Room Temp) | < 24 Hours | Critical (Rapid dimerization) |

Mechanism of Failure (Visualized)

Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates the reversible oxidation to a dimer and the irreversible hydrolysis (desulfurization).

Figure 1: The degradation pathways of phosphorothioate nucleotides. Oxidation leads to dimerization (reversible with reducing agents), while hydrolysis leads to loss of the sulfur atom (irreversible).

Troubleshooting Guide & FAQs

Category 1: Loss of Experimental Signal

Q: My enzyme inhibition assay worked last week, but today the

-

Diagnosis: The most likely culprit is dimerization . If stored at -20°C without a reducing agent, up to 20% of the monomer can convert to the disulfide dimer (GDP-S-S-GDP) within weeks. The dimer often does not bind the target pocket or binds with significantly lower affinity.

-

The Fix:

-

Check if your buffer contains DTT or TCEP. If not, add DTT (final 10 mM) and incubate on ice for 30 minutes to reduce dimers back to monomers.

-

Retest the activity.

-

If activity does not recover, the sample may have undergone desulfurization (hydrolysis to standard GDP), which is irreversible.

-

Q: Can I use standard GDP as a control to check if my GDP

-

Answer: Yes. If your GDP

S has desulfurized (hydrolyzed), it effectively becomes GDP. If your assay shows that your "GDP

Category 2: Storage & Handling[1][4]

Q: Can I store the stock solution at -20°C instead of -80°C?

-

Answer: For short periods (< 1 month), -20°C is acceptable if the solution contains 10-20% glycerol and a reducing agent. However, -20°C freezers often undergo "frost-free" cycles where the temperature fluctuates, promoting crystal growth and oxidation. -80°C is mandatory for long-term stability.

Q: Why do you recommend TCEP over DTT?

-

Answer:

-

Stability: TCEP is resistant to air oxidation; DTT oxidizes rapidly in air and loses potency.

-

pH: TCEP is effective at acidic and neutral pH; DTT requires pH > 7 to be an effective reductant.

-

Interference: DTT can complex with metal ions (

,

-

Category 3: Quality Control

Q: How do I verify the purity of my GDP

-

Protocol: Run Reverse-Phase HPLC .

-

Column: C18.

-

Mobile Phase: Triethylammonium acetate (TEAA) / Acetonitrile gradient.[1]

-

Detection: UV at 254 nm.

-

Result: The Dimer is significantly more hydrophobic than the monomer and will elute later (higher retention time). Standard GDP (hydrolysis product) will elute slightly earlier or close to the monomer depending on the gradient.

-

QC Workflow Diagram

Figure 2: Decision tree for Quality Control of Thio-Nucleotides prior to critical assays.

References

-

Cayman Chemical. (2024). Sp-Guanosine-5'-O-(1-thiotriphosphate) Product Insert. Retrieved from (Note: Reference applies to general thio-nucleotide handling and stability).

-

Sigma-Aldrich. (2024). Guanosine 5'-[

-thio]diphosphate trilithium salt Product Information. Retrieved from . -

TriLink BioTechnologies. (2024). Handling and Storage of Modified Nucleotides. Retrieved from .

-

Hansen, A. L., et al. (2007). "Dimerization of phosphorothioate oligonucleotides." Nucleic Acids Research. (Demonstrates the oxidative dimerization mechanism applicable to thio-phosphates).

-

Biolog Life Science Institute. (2023). Technical Information: Nucleotide Analogues. Retrieved from .

Sources

Technical Support Center: GDP-β-S Stability & Handling

Welcome to the Technical Support Center for Guanosine 5'-[β-thio]diphosphate (GDP-β-S). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, storage, and effective use of GDP-β-S in experimental settings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of GDP-β-S.

Q1: What is the recommended long-term storage temperature for GDP-β-S and why?

For optimal long-term stability, GDP-β-S should be stored at -20°C or below , with some suppliers recommending -80°C.[1][2][3] GDP-β-S is a phosphorothioate analog of GDP, and like many biological molecules, its stability is compromised at higher temperatures. The low temperature minimizes the rate of potential hydrolytic and other chemical degradation pathways, ensuring the compound remains in its active form for an extended period. When stored as a solid under these conditions, it can be stable for at least two years.[2]

Q2: How stable is GDP-β-S at room temperature?

While GDP-β-S is significantly more resistant to enzymatic hydrolysis than GDP, it is still susceptible to chemical hydrolysis, especially in aqueous solutions. While some suppliers state that the product is stable enough for a few weeks during shipping at ambient temperatures, prolonged storage at room temperature is not recommended.[4] For aqueous solutions, it is best practice to prepare them immediately before use.[5][6] If a stock solution is prepared, it should be aliquoted and stored at -20°C or -80°C.

Q3: I left my GDP-β-S solution on the bench overnight. Can I still use it?

This depends on the solvent and the pH of your solution. If the solution was prepared in a buffer with a pH maintained above 7.0, the rate of degradation will be slower.[1] However, to ensure the integrity of your experiment, it is highly recommended to use a fresh aliquot from your frozen stock. If this is not possible, consider running a small pilot experiment to confirm its activity before proceeding with critical experiments. For quantitative studies, using a potentially degraded reagent is not advisable as it can lead to inaccurate and irreproducible results.

Q4: Does the pH of the solution affect the stability of GDP-β-S?

Yes, pH is a critical factor. It is strongly recommended to maintain the pH of GDP-β-S solutions above 7.0 .[1] Acidic conditions can accelerate the hydrolysis of the phosphorothioate bond, leading to the degradation of the molecule. When preparing stock solutions, using a buffer in the pH range of 7.0-8.5 is advisable.[3]

Q5: What is the expected shelf-life of GDP-β-S?

The shelf-life of GDP-β-S is highly dependent on the storage conditions and whether it is in solid or solution form.

| Form | Storage Temperature | Typical Shelf-Life |

| Solid (Powder) | -20°C to -80°C | ≥ 2 years[2] |

| Aqueous Solution | -20°C | 3 to 6 months[5][7] |

Note: Always refer to the manufacturer's certificate of analysis for lot-specific shelf-life information.

Troubleshooting Guide

This section provides solutions to specific issues that you might encounter during your experiments with GDP-β-S.

Issue 1: Inconsistent or no inhibition of G-protein activation in my assay.

Possible Cause 1: Degraded GDP-β-S.

-

Explanation: If GDP-β-S has been stored improperly (e.g., at room temperature for an extended period, in an acidic buffer, or subjected to multiple freeze-thaw cycles), it may have degraded, resulting in a lower effective concentration of the active inhibitor.

-

Solution:

-

Use a fresh aliquot: Always use a fresh aliquot of your GDP-β-S stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.

-

Verify stock solution integrity: If you suspect your stock solution has degraded, prepare a fresh stock from solid GDP-β-S.

-

Check pH: Ensure your experimental buffer has a pH of 7.0 or higher.[1]

-

Possible Cause 2: Incorrect concentration of GDP-β-S.

-

Explanation: The effective concentration of GDP-β-S required for G-protein inhibition can vary depending on the specific G-protein, the concentration of GTP in the assay, and the cell or membrane preparation being used.

-

Solution:

-

Titrate GDP-β-S: Perform a dose-response experiment to determine the optimal concentration of GDP-β-S for your specific system.

-

Consult literature: Review published studies that use a similar experimental setup to guide your concentration selection.

-

Issue 2: High background signal in my GTPγS binding assay.

Possible Cause: Spontaneous G-protein activation.

-

Explanation: In some membrane preparations, G-proteins can exhibit a low level of spontaneous GDP/GTP exchange, leading to a high basal GTPγS binding signal.

-

Solution:

-

Optimize GDP concentration: The inclusion of GDP in the assay buffer can help to stabilize the inactive state of the G-protein.[8] You may need to empirically determine the optimal concentration of GDP for your system.

-

Use GDP-β-S to stabilize the inactive state: GDP-β-S can be used to lock G-proteins in their inactive state, thereby reducing basal GTPγS binding.[9]

-

Experimental Protocols

Protocol 1: Preparation of GDP-β-S Stock Solution

This protocol describes the preparation of a stable, concentrated stock solution of GDP-β-S.

-

Weighing: Carefully weigh out the desired amount of solid GDP-β-S in a microfuge tube.

-

Dissolving: Add a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to achieve the desired stock concentration (e.g., 10 mM).

-

pH Adjustment: After dissolution, verify the pH of the solution and adjust to be within the range of 7.0-8.5 if necessary.[1][3]

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microfuge tubes.

-

Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing the Purity and Stability of GDP-β-S by HPLC

This protocol provides a general workflow for assessing the integrity of your GDP-β-S using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Prepare a known concentration of your GDP-β-S stock solution in the mobile phase.

-

If you suspect degradation, you can intentionally degrade a sample by, for example, incubating it at a higher temperature or in an acidic buffer to serve as a control.

-

-

HPLC Analysis:

-

Use a suitable column for nucleotide separation, such as a C18 reverse-phase column or a specialized column for hydrophilic interaction liquid chromatography (HILIC).

-

Employ a mobile phase gradient appropriate for separating GDP-β-S from potential degradation products like GMP.

-

Detect the eluting compounds using a UV detector at 252 nm.[1][3]

-

-

Data Analysis:

-

Compare the chromatogram of your sample to that of a fresh, high-purity standard.

-

The appearance of new peaks or a decrease in the area of the main GDP-β-S peak can indicate degradation.

-

Visualizations

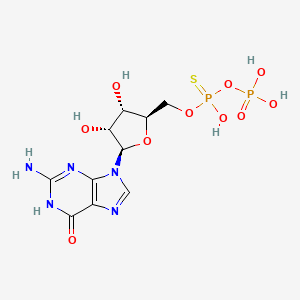

GDP-β-S Molecular Structure

Caption: Structure of GDP-β-S highlighting the key functional groups.

Experimental Workflow for Assessing GDP-β-S Stability

Caption: Workflow for verifying the stability of GDP-β-S.

References

-

Jena Bioscience. (n.d.). GDPβS, β-Phosphate modified Guanosine Nucleotides. Retrieved from [Link]

-

BIOLOG Life Science Institute. (n.d.). GDP-β-S. Retrieved from [Link]

-

Hengge, A. C. (2009). Thermodynamic Origin of the Increased Rate of Hydrolysis of Phosphate and Phosphorothioate Esters in DMSO/Water Mixtures. The Journal of organic chemistry, 74(15), 5487–5492. [Link]

-

Kowalska, J., Jemielity, J., Darzynkiewicz, E., & Rhoads, R. E. (2008). Phosphorothioate cap analogs stabilize mRNA and increase translational efficiency in mammalian cells. RNA, 14(6), 1119–1131. [Link]

-

Brass, L. F., & Laposata, M. (1987). GDP Beta S Enhances the Activation of Phospholipase C Caused by Thrombin in Human Platelets: Evidence for Involvement of an Inhibitory GTP-binding Protein. Biochemical and Biophysical Research Communications, 144(3), 1188–1196. [Link]

-

Magari, R. T. (2004). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioProcess International. [Link]

-

Kowalska, J., Wypijewska, A., Jemielity, J., Darzynkiewicz, E., & Rhoads, R. E. (2008). Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS. RNA, 14(6), 1119–1131. [Link]

-

Hengge, A. C. (2006). Thermodynamic origin of the increased rate of hydrolysis of phosphate and phosphorothioate esters in DMSO/water mixtures. The Journal of organic chemistry, 71(21), 8073–8078. [Link]

-

U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

-

Klink, B. U., & Wittinghofer, A. (2021). Hydrolysis of GTP to GDP and Pi via a transition state followed by proton transfer (PT). Protein Science, 30(5), 987–999. [Link]

-

Traynor, J. R., & Nahorski, S. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current protocols in pharmacology, Chapter 1, Unit 1.16. [Link]

-

WuXi Biologics. (2023, October 16). GMP/GDP-Compliant Storage for Biologics: Safeguarding Product Integrity. [Link]

-

Thermolabo. (2023, September 7). GDP requirements. [Link]

-

Van Eps, N., Preininger, A. M., Alexander, N., Hubbell, W. L., & Hamm, H. E. (2011). Interaction of a G protein with an activated receptor opens the interdomain interface in the alpha subunit. Proceedings of the National Academy of Sciences of the United States of America, 108(24), 9841–9846. [Link]

-

Biddlecome, G. H., Berstein, G., & Ross, E. M. (1996). Assay for G protein-dependent activation of phospholipase C beta using purified protein components. Methods in enzymology, 268, 333–342. [Link]

-

Kim, J. A., Kim, D. I., & Suh, B. C. (2022). Molecular basis of the PIP2-dependent regulation of CaV2.2 channel and its modulation by CaV β subunits. eLife, 11, e79568. [Link]

-

Allin, C., & Gerwert, K. (2001). Ras Catalyzes GTP Hydrolysis by Shifting Negative Charges from γ- to β-Phosphate As Revealed by Time-Resolved. Biochemistry, 40(10), 3037–3045. [Link]

-

Alira Health. (2022, November 10). How to Choose the Right Analytical Methods for Biologics. [Link]

-

Latitude Pharmaceuticals. (n.d.). GLP and GMP Analytical Methods. Retrieved from [Link]

- Li, Y. X., & Dun, N. J. (1998). Angiotensin AT1-Receptors Depolarize Neonatal Spinal Motoneurons via a G-Protein-Phospholipase C-Dependent Pathway. Journal of neurophysiology, 80(4), 1678–1686.

-

L-A. L-A., & Ryde, U. (2021). Mechanism of Guanosine Triphosphate Hydrolysis by the Visual Proteins Arl3-RP2: Free Energy Reaction Profiles Computed with Ab Initio Type QM/MM Potentials. International journal of molecular sciences, 22(13), 7027. [Link]

-

Elie, A., Prezel, E., Guérin, C., & Fourest-Lieuvin, A. (2020). Evidence for conformational change-induced hydrolysis of β-tubulin-GTP. bioRxiv. [Link]

-

Fan, P., Zhang, J., & Li, J. S. (2005). Potentiation by WIN 55,212-2 of GABA-activated currents in rat trigeminal ganglion neurones. Acta pharmacologica Sinica, 26(11), 1315–1320. [Link]

-

Cherfils, J., & Zeghouf, M. (2013). Structural Insights into the Regulation Mechanism of Small GTPases by GEFs. Cellular signalling, 25(10), 2029–2036. [Link]

-

Maeda, S., Sun, D., Singhal, A., & Schertler, G. F. X. (2014). Crystallization Scale Preparation of a Stable GPCR Signaling Complex between Constitutively Active Rhodopsin and G-Protein. PloS one, 9(6), e98714. [Link]

Sources

- 1. GDPβS, β-Phosphate modified Guanosine Nucleotides - Jena Bioscience [jenabioscience.com]

- 2. caymanchem.com [caymanchem.com]

- 3. GDP-β-S BIOLOG Life Science Institute [biolog.de]

- 4. medkoo.com [medkoo.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Guanosine 5 - b-thio diphosphate = 85 HPLC, powder 97952-36-8 [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GDP beta S enhances the activation of phospholipase C caused by thrombin in human platelets: evidence for involvement of an inhibitory GTP-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Detecting Guanosine 5'-O-(1-thiodiphosphate) Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the detection of Guanosine 5'-O-(1-thiodiphosphate) (GDP-β-S) hydrolysis. As a stable analog of GDP, understanding its potential, albeit slow, hydrolysis is critical for the accurate interpretation of experimental results, particularly in the study of GTPases and other nucleotide-binding proteins.[1] This resource will address common questions and troubleshooting scenarios to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I thought GDP-β-S was non-hydrolyzable. Why would I need to detect its hydrolysis?

While GDP-β-S is designed as a stable analog of GDP and is significantly more resistant to hydrolysis than GTP, it is not entirely inert.[1] The substitution of a non-bridging oxygen with sulfur in the β-phosphate position dramatically slows the rate of hydrolysis by GTPases.[2] However, under certain experimental conditions, such as prolonged incubation times, high enzyme concentrations, or the presence of highly active GTPase-activating proteins (GAPs), detectable levels of hydrolysis can occur.[3][4] Monitoring for this low-level hydrolysis is crucial as the release of thiophosphate can lead to misinterpretation of enzyme activity or inhibitor potency.

dot graph "GTP_vs_GDPBS_Hydrolysis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_GTP" { label="GTP Hydrolysis"; bgcolor="#F1F3F4"; GTP [label="GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GDP_Pi [label="GDP + Pi", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GTP -> GDP_Pi [label="GTPase/GAP\n(Fast)"]; }

subgraph "cluster_GDPBS" { label="GDP-β-S Hydrolysis"; bgcolor="#F1F3F4"; GDPBS [label="GDP-β-S", fillcolor="#FBBC05"]; GMP_Thiophosphate [label="GMP + Thiophosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; GDPBS -> GMP_Thiophosphate [label="GTPase/GAP\n(Very Slow)"]; }

caption [label="Comparison of GTP and GDP-β-S Hydrolysis Rates.", shape=plaintext, fontsize=10]; }

Caption: Comparative rates of hydrolysis for GTP versus GDP-β-S by GTPases.

Q2: What are the primary methods for detecting the hydrolysis of GDP-β-S?

The detection of GDP-β-S hydrolysis hinges on quantifying the release of its thiophosphate group. The two most common and reliable methods are:

-

Malachite Green Assay: This colorimetric method is widely used for detecting free phosphate and has been adapted for thiophosphate detection.[5] The assay is based on the formation of a colored complex between malachite green, molybdate, and the released thiophosphate, which can be measured spectrophotometrically.[6]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC offers a more direct and quantitative method to separate and measure the different nucleotide species (GDP-β-S, GMP, and any potential contaminants) in your reaction mixture.[7][8][9] This technique provides high resolution and sensitivity.[7][8]

| Method | Principle | Pros | Cons |

| Malachite Green Assay | Colorimetric detection of thiophosphate-molybdate-dye complex. | High-throughput compatible, relatively simple and fast.[6] | Can be prone to interference from other components in the assay buffer; indirect measurement.[10] |

| HPLC | Chromatographic separation and UV detection of nucleotides.[7][8] | Highly specific, quantitative, and can detect multiple nucleotide species simultaneously.[8][9] | Lower throughput, requires specialized equipment and expertise. |

Troubleshooting Guide

Scenario 1: High background signal in my Malachite Green Assay.

A high background signal can obscure the detection of low levels of thiophosphate release. Here are the likely causes and solutions:

-

Contaminated Reagents: Your GDP-β-S stock or other assay components may be contaminated with free phosphate or thiophosphate.

-

Non-enzymatic Hydrolysis: GDP-β-S, like GTP, is susceptible to acid-catalyzed hydrolysis.[10]

-

Solution: Ensure your assay buffer has a stable pH, typically between 7.0 and 8.0. Avoid acidic conditions. Also, be mindful of the stability of your GDP-β-S stock solution; it's recommended to prepare it fresh and store it at -80°C for long-term use.[12]

-

-

Interfering Substances: Components in your buffer, such as certain detergents or reducing agents, can interfere with the malachite green reaction.

-

Solution: Prepare your thiophosphate standards in the same buffer as your experimental samples to create a proper standard curve that accounts for any matrix effects.

-

dot graph "Troubleshooting_Malachite_Green" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="High Background in\nMalachite Green Assay", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Are reagents\nphosphate-free?", shape=diamond, fillcolor="#FBBC05"]; A1_Yes [label="Yes"]; A1_No [label="No"]; Sol1 [label="Use high-purity reagents.\nTest all buffers.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Q2 [label="Is assay pH stable\nand non-acidic?", shape=diamond, fillcolor="#FBBC05"]; A2_Yes [label="Yes"]; A2_No [label="No"]; Sol2 [label="Buffer pH to 7.0-8.0.\nPrepare fresh GDP-β-S.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Q3 [label="Are standards prepared\nin assay buffer?", shape=diamond, fillcolor="#FBBC05"]; A3_No [label="No"]; Sol3 [label="Prepare standards in the\nsame buffer as samples.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_No -> Sol1; Q1 -> A1_Yes -> Q2; Q2 -> A2_No -> Sol2; Q2 -> A2_Yes -> Q3; Q3 -> A3_No -> Sol3; Q3 -> A3_Yes [label="Yes"] -> End; Sol1 -> Q2; Sol2 -> Q3; Sol3 -> End; }

Caption: Troubleshooting high background in the Malachite Green Assay.

Scenario 2: Inconsistent or non-reproducible results with HPLC analysis.

HPLC is a powerful technique, but requires careful optimization for reliable results.

-

Poor Peak Resolution: The peaks for GDP-β-S and its potential hydrolysis product, GMP, may be overlapping.

-

Solution: Optimize your mobile phase. For nucleotide separation, an ion-pairing agent like tetrabutylammonium is often used in the mobile phase to improve the retention and resolution of these highly polar molecules on a C18 column.[8][13] Adjusting the concentration of the ion-pairing agent and the organic solvent (e.g., acetonitrile or methanol) can significantly improve peak separation.[8][13]

-

-

Variable Retention Times: The time at which your nucleotide peaks elute from the column is shifting between runs.

-

Solution: Ensure your HPLC system is properly equilibrated with the mobile phase before each run. Fluctuations in column temperature can also affect retention times, so using a column heater for consistent temperature control is recommended. Additionally, check for any leaks in the system and ensure the mobile phase composition is consistent.

-

-

Sample Degradation: The process of preparing your sample for HPLC could be causing hydrolysis.

-

Solution: Keep your samples on ice throughout the preparation process. If your protocol involves a heating step to denature the enzyme, be aware that this can cause some nucleotide degradation.[8] It is advisable to run a control sample of GDP-β-S through the same preparation steps to quantify any non-enzymatic hydrolysis.[8]

-

Experimental Protocols

Protocol 1: Malachite Green Assay for Thiophosphate Detection

This protocol is adapted from standard malachite green phosphate detection methods.

Materials:

-

Malachite Green Solution A: Dissolve 0.045% (w/v) malachite green hydrochloride in water.

-

Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

-

Solution C: 34% (w/v) sodium citrate.

-

Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B. Add 1 volume of a surfactant like Tween 20 to 0.01% (v/v). This solution should be prepared fresh daily.

-

Thiophosphate Standard: A dilution series of sodium thiophosphate (Na₃PO₃S) from 0 to 50 µM in your assay buffer.

Procedure:

-

Set up your enzymatic reactions in a 96-well plate. Include a "no enzyme" control to measure background hydrolysis.

-

At desired time points, stop the reaction (e.g., by adding EDTA if the enzyme is Mg²⁺-dependent).

-

Add 80 µL of the Working Reagent to 20 µL of your reaction sample.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Add 10 µL of Solution C to stabilize the color.

-

Measure the absorbance at 620-650 nm using a plate reader.[5]

-

Quantify the amount of thiophosphate released by comparing the absorbance to your standard curve.

Protocol 2: HPLC Analysis of GDP-β-S Hydrolysis

This protocol provides a general framework for reverse-phase HPLC analysis.[8][13]

Instrumentation and Column:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

Buffer A: 100 mM potassium phosphate, 10 mM tetrabutylammonium bromide, pH 6.5.

-

Buffer B: 70% Buffer A, 30% Methanol.

-

Run an isocratic elution with an optimized percentage of Buffer B or a gradient elution for better separation.

Procedure:

-

Stop your enzymatic reaction by adding a denaturing agent (e.g., perchloric acid followed by neutralization with potassium carbonate, or by heating).

-

Centrifuge the samples to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

Inject 10-20 µL of the sample onto the HPLC column.

-

Monitor the elution of nucleotides by measuring the UV absorbance at 254 nm.

-

Identify and quantify the peaks corresponding to GDP-β-S and GMP by comparing their retention times and peak areas to those of known standards.

References

-

BellBrook Labs. (n.d.). GDP GTPase Assay Kits. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

- Zhang, J. H., & Xie, X. (2003). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. Assay and drug development technologies, 1(2), 275–280.

- Jameson, K. L., et al. (2005). Real-time detection of basal and stimulated G protein GTPase activity using fluorescent GTP analogues. Biochemistry, 44(12), 4646–4656.

-

ResearchGate. (n.d.). ATPase activity. Difference in the malachite green absorbance (ΔAbs650).... Retrieved from [Link]

-

Promega Connections. (2015, November 25). A Better GTPase Assay for Drug Development. Retrieved from [Link]

-

G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). Retrieved from [Link]

- Mukherjee, A., & Lutkenhaus, J. (2000). Non-hydrolysable GTP-gamma-S stabilizes the FtsZ polymer in a GDP-bound state. Molecular microbiology, 35(5), 1211–1219.

-

Wikipedia. (n.d.). GTPase. Retrieved from [Link]

- Ahmadian, M. R., et al. (2005). Monitoring the real-time kinetics of the hydrolysis reaction of guanine nucleotide-binding proteins. Chembiochem, 6(11), 2014–2021.

-

G-Biosciences. (n.d.). Malachite Green Phosphate Assay. Retrieved from [Link]

- Will-Shahab, L., et al. (1996). Stable GDP Analog-Induced Inactivation of G(i) Proteins Promotes Cardiac Adenylyl Cyclase Inhibition by Guanosine 5'-(beta Gamma-Imino)triphosphate and Muscarinic Acetylcholine Receptor. Molecular pharmacology, 50(4), 950–957.

- Gillette, W. K., et al. (2015). HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase. PloS one, 10(7), e0132431.

-

ResearchGate. (n.d.). Single-step purification of thiophosphopeptides. (a) General scheme for.... Retrieved from [Link]

- Beck, E. R., et al. (2018). Molecular mechanism of ATP versus GTP selectivity of adenylate kinase.

- Bigman, L. S., & Bigman, O. (2020). Synthesis and Characterization of Substrate Analogues for the Enzyme-Catalyzed Detoxification of the Organophosphate Nerve Agents - Sarin, Soman, and Cyclosarin. ACS chemical neuroscience, 11(10), 1484–1491.

- Varik, V., et al. (2017). HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp. Scientific reports, 7(1), 11022.

- Beck, E. R., et al. (2018).

- Hååg, P., et al. (2020). Structural basis for GTP versus ATP selectivity in the NMP kinase AK3. The Journal of biological chemistry, 295(44), 14963–14972.

-

Oxford Academic. (n.d.). Kinetics of Enzymatic Reactions. Retrieved from [Link]

- Biddlecome, G. H., Berstein, G., & Ross, E. M. (1996). Rapid GTP binding and hydrolysis by Gq promoted by receptor and GTPase-activating proteins.

- Eckstein, F., & Goody, R. S. (1976). Synthesis and characterization of diastereomers of guanosine 5'-O-(1-thiotriphosphate)

- MacMillan, S. N., et al. (2021). Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. Journal of agricultural and food chemistry, 69(43), 12900–12908.

-

Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]

- Roman, D. L., et al. (2025, June 17).

-

ResearchGate. (2025, August 7). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. Retrieved from [Link]

- Li, P. P., & Sibony, D. (1989). Guanosine 5'-O-thiotriphosphate and sodium fluoride activate polyphosphoinositide hydrolysis in rat cortical membranes by distinct mechanisms. The Journal of pharmacology and experimental therapeutics, 251(1), 30–36.

- RSC Publishing. (2025, March 20). Thiophosphate bioisosteres of inositol hexakisphosphate enhance binding affinity and residence time on bacterial virulence factors.

-

ResearchGate. (2015, August 29). (PDF) Modeling the mechanisms of biological GTP hydrolysis. Retrieved from [Link]

-

MDPI. (2022, August 1). Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential. Retrieved from [Link]

-

Semantic Scholar. (2021, June 30). Mechanism of Guanosine Triphosphate Hydrolysis by the Visual Proteins Arl3-RP2: Free Energy Reaction Profiles Computed with. Retrieved from [Link]

-

UTUPub. (2023, June 16). Luminescence-based methods for cellular guanosine triphosphate (GTP). Retrieved from [Link]

-

BellBrook Labs. (n.d.). Interrogation of Modulators of GPCR and small GTPase Activity: Screening GAPs and GEFs with the Transcreener GDP Assay. Retrieved from [Link]

- Byrnes, L. J., et al. (2018).

-

Reddit. (2015, February 25). Preventing GTP hydrolysis in GTPase activity assay?. Retrieved from [Link]

Sources

- 1. Stable GDP analog-induced inactivation of G(i) proteins promotes cardiac adenylyl cyclase inhibition by guanosine 5'-(beta gamma-imino)triphosphate and muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiophosphate bioisosteres of inositol hexakisphosphate enhance binding affinity and residence time on bacterial virulence factors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00228H [pubs.rsc.org]

- 3. Real-time detection of basal and stimulated G protein GTPase activity using fluorescent GTP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. Malachite Green Phosphate Assay for free phosphate quantification [gbiosciences.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. GTPase Research Products: Novus Biologicals [novusbio.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. caymanchem.com [caymanchem.com]

- 13. bitesizebio.com [bitesizebio.com]

Removing contaminants from Guanosine 5'-O-(1-thiodiphosphate) samples

Technical Support Center: Guanosine 5'-O-(1-thiodiphosphate) (GDP

Ticket ID: GDPaS-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Nucleotide Chemistry Division

Executive Summary: The Stability & Stereochemistry Paradox

Welcome to the technical support hub for Guanosine 5'-O-(1-thiodiphosphate), commonly referred to as GDP

Working with thio-nucleotides introduces two distinct challenges absent in standard nucleotides:

-

Oxidative Dimerization: The sulfur atom at the

-position is highly reactive, readily forming disulfide-linked dimers (G-p-p( -

Stereoisomerism: The substitution of a non-bridging oxygen for sulfur at the

-phosphorus creates a chiral center, resulting in Rp and Sp diastereomers. Most enzymes are stereoselective, recognizing only one isomer.

This guide provides self-validating protocols to restore sample integrity, ensuring your kinetic data reflects the biology, not the impurity profile.

Part 1: Diagnostic Hub – Identify Your Contaminant[1]

Before initiating a protocol, match your observation to the likely contaminant using the table below.

| Observation | Likely Contaminant | Root Cause | Recommended Protocol |

| HPLC: Late-eluting peak (often double the retention time of monomer). | Disulfide Dimer | Air oxidation of the thiophosphate group. | Protocol A: Reduction |

| Assay: Correct mass, but low/no biological activity (or inhibition). | Wrong Diastereomer (Sp vs Rp) | Non-stereoselective synthesis or enrichment of inactive isomer. | Protocol B: Stereoseparation |

| MS: Mass +16 or +32 Da. | Desulfurization (GDP) | Hydrolysis of the P-S bond (Old sample or low pH). | Discard Sample (Irreversible) |

| General: "Sticky" pellet, interference in enzyme assay. | TEAB / DTT Residue | Incomplete desalting after HPLC/Reduction. | Protocol C: Desalting |

Part 2: Troubleshooting Workflows

Protocol A: Reversing Oxidative Dimerization (The "Ghost Peak" Removal)

Use this when your sample shows dimerization or has been stored >1 month.

The Mechanism: Thiophosphates are prone to forming disulfide bridges. We use Dithiothreitol (DTT) to reduce the disulfide bond, regenerating the active monomeric thiol.

Step-by-Step Workflow:

-

Dissolution: Dissolve the nucleotide sample in 50 mM Tris-HCl (pH 8.0) to a concentration of 10–20 mM.

-

Why pH 8.0? Thiol-disulfide exchange is nucleophilic; the thiolate anion (favored at higher pH) is the active species [1].

-

-

Reduction: Add solid DTT to a final concentration of 50 mM .

-

Incubation: Incubate at 37°C for 30 minutes .

-

Checkpoint: Analyze a small aliquot via HPLC. The late-eluting dimer peak should collapse into the main monomer peak.

-

-

DTT Removal (Critical): DTT absorbs at 260 nm (weakly) and interferes with metal-dependent enzymes.

-

Method:Ethyl Acetate Extraction .

-

Add an equal volume of Ethyl Acetate to the reaction. Vortex vigorously for 15 seconds.

-

Centrifuge (10,000 x g, 1 min) to separate phases.

-

Discard the upper organic layer (contains DTT).

-

Repeat extraction 3 times.

-

Validation: The aqueous phase now contains reduced GDP

S with <1% residual DTT.

-

Protocol B: Separation of Rp and Sp Diastereomers

Use this when enzymatic kinetics are inconsistent, as enzymes like polymerases are often strictly stereospecific for the Sp-isomer (or Rp, depending on the enzyme class).

The Method: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC). Standard Anion Exchange (SAX) often fails to resolve diastereomers. We utilize the hydrophobic difference created by the sulfur atom's orientation when paired with an organic counter-ion.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (Analytical: 4.6 x 250 mm, 5 µm).

-

Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

-